Diethyl (FMOC-aminomethyl)phosphonate
Overview
Description
Diethyl (FMOC-aminomethyl)phosphonate is a chemical compound with the molecular formula C20H24NO5P and a molecular weight of 389.38 g/mol . It is characterized by the presence of a phosphonate group, which is a stable analog of phosphate, and an FMOC (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (FMOC-aminomethyl)phosphonate typically involves the reaction of diethyl phosphite with FMOC-protected aminomethyl compounds under controlled conditions . The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester bond . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability . The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl (FMOC-aminomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the FMOC group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Diethyl (FMOC-aminomethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (FMOC-aminomethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors . The FMOC group facilitates the compound’s incorporation into peptides, allowing it to modulate biological pathways . The phosphonate group enhances the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl (FMOC-aminomethyl)phosphonate is unique due to the presence of both the FMOC and phosphonate groups, which confer distinct chemical and biological properties. The FMOC group allows for easy incorporation into peptides, while the phosphonate group provides stability and resistance to hydrolysis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(diethoxyphosphorylmethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO5P/c1-3-25-27(23,26-4-2)14-21-20(22)24-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVBFAASIKBEJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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